
2-(3-hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
2-(3-Hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of the isoindole-1,3-dione scaffold, characterized by a 3-hydroxy-2-oxopropyl substituent at the 2-position of the isoindole ring. The hydroxy and oxo functional groups in the substituent enhance its polarity, making it a candidate for hydrogen-bonding interactions in biological systems or as a reactive intermediate in chemical transformations.
further supports the use of oxidation and ring-closure reactions for similar isoindole-dione derivatives, indicating a multi-step synthesis approach .
Properties
IUPAC Name |
2-(3-hydroxy-2-oxopropyl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-6-7(14)5-12-10(15)8-3-1-2-4-9(8)11(12)16/h1-4,13H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLUQLNZGKMPSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35750-04-0 | |
Record name | 2-(3-hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the reaction of isatin with an appropriate aldehyde under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce hydroxylated compounds. Substitution reactions can result in a variety of substituted isoindole derivatives.
Scientific Research Applications
2-(3-hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The isoindole-1,3-dione core is common among the compounds listed below, but substituent variations significantly alter their physicochemical and biological properties. Key analogs include:
Key Research Findings
- Substituent Impact on Biological Activity: The 4-methoxy derivative (C₂₀H₂₀N₂O₃) demonstrated high affinity for PDE10A, a target for neurological disorders, due to its benzimidazole moiety enabling π-π stacking and hydrogen bonding with the enzyme active site .
- Synthetic Utility: The 3-hydroxy-2,2-dimethylpropyl derivative (C₁₂H₁₃NO₃) is primarily employed in organic synthesis for functionalization reactions, leveraging its stability and moderate reactivity .
- Solubility and Reactivity : The target compound’s hydroxy and oxo groups confer higher aqueous solubility compared to the methylsulfinylpropyl analog, which is more lipophilic and suited for lipid-rich environments .
Pharmacokinetic and Pharmacodynamic Insights
- Hydrogen-Bonding Capacity: The 3-hydroxy-2-oxopropyl group in the target compound may enhance bioavailability through interactions with biological membranes or transport proteins, a feature absent in non-polar derivatives like the sulfinylpropyl analog .
Biological Activity
2-(3-hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its unique structural features that include isoindole and oxopropyl groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.
The molecular formula of this compound is , with a molecular weight of 219.19 g/mol. Its CAS number is 35750-04-0 .
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
Anticancer Properties : Studies have demonstrated that derivatives of isoindole compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have shown significant anti-proliferative activity against breast cancer (MDA-MB-231), colorectal cancer (HCT116), and ovarian cancer (OVCAR10) cell lines .
Mechanism of Action : The molecular mechanism by which this compound exerts its effects involves the induction of apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS). Specifically, studies have shown that certain derivatives can enhance ROS levels by inhibiting thioredoxin reductase (TrxR), leading to apoptotic cell death in sensitive tumor cell lines .
Case Studies
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In Vitro Studies : In a study evaluating the anti-proliferative effects against various tumor cell lines, several isoindole derivatives were synthesized and tested. Among these, compound 8c exhibited potent activity with an IC50 value significantly lower than that of conventional chemotherapeutics like cisplatin .
The selectivity index (SI) for compound 8c was also favorable compared to traditional agents, indicating a better therapeutic window .
Compound IC50 (μM) Cell Line 8c 9.63 ± 1.3 HCT116 Cisplatin 12.11 ± 2.5 HCT116 - Structure–Activity Relationship (SAR) : Research has indicated that modifications to the isoindole structure can significantly impact biological activity. For example, the presence of specific substituents at certain positions on the isoindole core can enhance anti-proliferative effects against various cancer types .
Metabolic Pathways and Distribution
The metabolic pathways involving this compound are complex and involve various enzymatic reactions that facilitate its distribution and excretion in biological systems. The compound's transport within cells is mediated by specific transporters and binding proteins that influence its bioavailability and efficacy.
Q & A
Basic: What are the recommended synthetic routes for 2-(3-hydroxy-2-oxopropyl)-2,3-dihydro-1H-isoindole-1,3-dione, and how can reaction conditions be optimized?
Methodological Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting isoindole-1,3-dione derivatives with hydroxy-oxoalkyl halides. Optimization includes:
- Catalyst selection : Use mild bases (e.g., K₂CO₃) to avoid side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature control : Maintain 60–80°C to balance reaction rate and product stability.
Characterize intermediates using NMR and HPLC to monitor purity .
Basic: How should researchers characterize the compound's purity and structural integrity?
Methodological Answer:
Employ a multi-technique approach:
- Spectroscopy : ¹H/¹³C NMR for functional group verification (e.g., hydroxy and oxo protons at δ 4.1–4.3 ppm and δ 2.1–2.3 ppm, respectively) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
- Mass spectrometry : Confirm molecular weight (350.3 g/mol via ESI-MS) .
Advanced: How can molecular docking elucidate the compound’s interaction with target enzymes?
Methodological Answer:
- Protein preparation : Obtain enzyme structures from PDB (e.g., 4XYZ) and optimize protonation states.
- Ligand parametrization : Use Gaussian09 to calculate partial charges for the compound.
- Docking software : AutoDock Vina for binding affinity prediction; validate with MD simulations.
Cross-reference results with spectroscopic data (e.g., fluorescence quenching) to confirm binding sites .
Advanced: How to design experiments to assess the environmental fate of this compound?
Methodological Answer:
Follow a tiered approach:
Abiotic studies : Measure hydrolysis rates at varying pH (3–9) and UV stability.
Biotic studies : Use OECD 301D tests for biodegradability in activated sludge.
Compartmental analysis : Quantify distribution in water, soil, and air using LC-MS/MS.
Reference environmental modeling frameworks from Project INCHEMBIOL for long-term ecological risk assessment .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply ANOVA to identify outliers.
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media).
- Structural analogs : Compare with derivatives (e.g., 2-azepan-1-yl analogs) to isolate activity-contributing moieties .
Advanced: How to compare structural analogs of this compound for bioactivity optimization?
Methodological Answer:
- QSAR modeling : Use MOE or Schrödinger to correlate substituents (e.g., hydroxy vs. methoxy groups) with activity.
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., oxo group) via LigandScout.
- In vitro testing : Screen analogs against target enzymes (e.g., COX-2) using fluorogenic substrates .
Basic: What key physicochemical properties influence the compound’s solubility and bioavailability?
Methodological Answer:
Advanced: How to evaluate the compound’s stability under varying thermal and pH conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td > 150°C).
- Forced degradation : Expose to 0.1M HCl/NaOH (24 hrs) and monitor degradation products via LC-MS.
- pH-rate profile : Construct using Arrhenius plots to identify stability maxima (e.g., pH 7.4) .
Advanced: What experimental design considerations are critical for pharmacological testing?
Methodological Answer:
- Randomized block design : Assign treatments to minimize confounding variables (e.g., animal weight, batch effects).
- Dose-ranging : Use 4-6 concentrations spanning IC₅₀ values.
- Controls : Include vehicle and reference compound (e.g., aspirin for anti-inflammatory assays).
Adopt split-plot designs for multi-timepoint analyses .
Advanced: What statistical methods are recommended for interpreting complex bioactivity datasets?
Methodological Answer:
- Multivariate analysis : Apply PCA to reduce dimensionality in high-throughput screening data.
- Non-linear regression : Fit dose-response curves using GraphPad Prism (four-parameter logistic model).
- Bayesian meta-analysis : Integrate heterogeneous datasets to estimate effect sizes.
Validate with bootstrap resampling (n = 1000 iterations) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.